3-Bromopyrazolo[1,5-A]pyrazine
Overview
Description
3-Bromopyrazolo[1,5-A]pyrazine: is a heterocyclic compound with the molecular formula C6H4BrN3 . It is a brominated derivative of pyrazolo[1,5-A]pyrazine, characterized by the presence of a bromine atom at the third position of the pyrazolo ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine scaffold, which is a part of 3-bromopyrazolo[1,5-a]pyrazine, is a selective protein inhibitor .
Mode of Action
Compounds with similar scaffolds have shown to inhibit proteins, which could lead to various downstream effects .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidine derivatives, which share a similar structure with this compound, have exhibited a wide range of biological activities .
Pharmacokinetics
The ADME properties of this compound are as follows :
- High gastrointestinal absorption. It is BBB permeant, meaning it can cross the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes. Information on the excretion of this compound is not available.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
3-Bromopyrazolo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with several enzymes, including kinases and phosphatases, by binding to their active sites and modulating their activity. This compound has been shown to inhibit specific kinases involved in cell signaling pathways, thereby affecting downstream processes. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, influencing the repair of damaged DNA and maintaining genomic stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. By inhibiting key enzymes in these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell behavior. For instance, it can induce apoptosis in cancer cells by disrupting survival signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition leads to a cascade of effects, including the downregulation of target genes and the suppression of cell proliferation. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, its inhibitory effects on enzymes may diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. Careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism. This interaction can affect the metabolic flux and levels of various metabolites. Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis, impacting DNA replication and repair processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can vary, depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazolo[1,5-A]pyrazine typically involves the bromination of pyrazolo[1,5-A]pyrazine. One common method includes the reaction of pyrazolo[1,5-A]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature and monitored until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions often employ reagents like aryl halides and organometallic compounds.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Various oxidized forms of the compound.
Coupling Products: Complex molecules with extended carbon or heteroatom chains.
Scientific Research Applications
3-Bromopyrazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEQQUBYZMIBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-93-5 | |
Record name | 3-bromopyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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